molecular formula C15H15NO4 B12981766 (R)-5-(Methylcarbamoyl)-2-(1-phenylethyl)furan-3-carboxylic acid

(R)-5-(Methylcarbamoyl)-2-(1-phenylethyl)furan-3-carboxylic acid

Cat. No.: B12981766
M. Wt: 273.28 g/mol
InChI Key: IGXNISJKPFKHHH-SECBINFHSA-N
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Description

®-5-(Methylcarbamoyl)-2-(1-phenylethyl)furan-3-carboxylic acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a furan ring substituted with a methylcarbamoyl group and a phenylethyl group, making it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-5-(Methylcarbamoyl)-2-(1-phenylethyl)furan-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of a furan derivative with a suitable phenylethyl precursor under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the preparation of intermediates, followed by their coupling and subsequent purification. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and advanced separation techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.

    Substitution: The methylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-3,4-dicarboxylic acid derivatives, while reduction can produce furan-3-carbinol derivatives.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, it can be used as a probe to study enzyme-substrate interactions and metabolic pathways.

Industry: Used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of ®-5-(Methylcarbamoyl)-2-(1-phenylethyl)furan-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites with high specificity, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

  • (S)-5-(Methylcarbamoyl)-2-(1-phenylethyl)furan-3-carboxylic acid
  • 5-(Methylcarbamoyl)-2-(1-phenylethyl)furan-3-carboxylic acid (racemic mixture)
  • 5-(Carbamoyl)-2-(1-phenylethyl)furan-3-carboxylic acid

Uniqueness: The ®-enantiomer of this compound is unique due to its specific three-dimensional arrangement, which can result in different biological activities compared to its (S)-enantiomer or racemic mixture. This stereochemistry is crucial for its interaction with chiral environments in biological systems, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

5-(methylcarbamoyl)-2-[(1R)-1-phenylethyl]furan-3-carboxylic acid

InChI

InChI=1S/C15H15NO4/c1-9(10-6-4-3-5-7-10)13-11(15(18)19)8-12(20-13)14(17)16-2/h3-9H,1-2H3,(H,16,17)(H,18,19)/t9-/m1/s1

InChI Key

IGXNISJKPFKHHH-SECBINFHSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)C2=C(C=C(O2)C(=O)NC)C(=O)O

Canonical SMILES

CC(C1=CC=CC=C1)C2=C(C=C(O2)C(=O)NC)C(=O)O

Origin of Product

United States

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